molecular formula C21H26N4O3S B2957585 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-92-1

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2957585
CAS No.: 898345-92-1
M. Wt: 414.52
InChI Key: UEEQKIKYSPIFOC-UHFFFAOYSA-N
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Description

The compound is likely a complex organic molecule containing several functional groups, including a spirocyclic ether, a thiazole ring, and a triazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-Dioxa-8-azaspiro[4.5]decane component, for example, contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and triazole rings, which are aromatic and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the 1,4-Dioxa-8-azaspiro[4.5]decane component has a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 .

Scientific Research Applications

Anticancer and Antidiabetic Applications

  • Development of Anticancer and Antidiabetic Agents : Research has shown that compounds structurally related to 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, specifically spirothiazolidines, have been developed with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some of these compounds also exhibit potent antidiabetic activities by inhibiting alpha-amylase and alpha-glucosidase, surpassing the performance of standard antidiabetic drugs in some cases (Flefel et al., 2019).

Antiviral Properties

  • Antiviral Activity Against Influenza and Coronaviruses : Another study highlights the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, related in structure, which have demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This research underscores the potential of spirothiazolidinone scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Activities : The synthesis of new derivatives, including spirothiazolidine compounds, has been explored for their antimicrobial properties. Some synthesized compounds have displayed good to moderate activities against various microorganisms, indicating their potential as effective antimicrobial agents (Bektaş et al., 2007).
  • Fungicidal Activity : A study on halogen substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, which share structural similarities, has revealed that these compounds exhibit more potent fungicidal activity against several phytopathogenic fungi than the standard fungicide triadimenol (Popkov et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. For example, 1,4-Dioxa-8-azaspiro[4.5]decane can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Given the complexity of this compound and the presence of several functional groups that are commonly found in biologically active molecules, it could be of interest for further study in the field of medicinal chemistry .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-20-25(23-16)19(26)18(29-20)17(15-6-4-5-14(2)13-15)24-9-7-21(8-10-24)27-11-12-28-21/h4-6,13,17,26H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQKIKYSPIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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